Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate

ATRA radical chemistry alkylboron synthesis

This bench-stable organotrifluoroborate reagent is engineered for selective C(sp3)–C(sp2) bond formation, enabling the expansion of sp³-rich chemical space in drug discovery libraries. Unlike moisture-sensitive boronic acids, its indefinite air stability simplifies inventory and eliminates cold-chain logistics. The slow-release hydrolysis mechanism suppresses protodeboronation side reactions, ensuring cleaner cross-coupling with base-sensitive substrates. Ideal for photoredox-mediated couplings and radical ATRA reactions where boronate esters fail. Secure a strategic advantage in medicinal chemistry and process scale-up.

Molecular Formula C6H15BF3KOSi
Molecular Weight 238.17 g/mol
CAS No. 1027642-28-9
Cat. No. B1593138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate
CAS1027642-28-9
Molecular FormulaC6H15BF3KOSi
Molecular Weight238.17 g/mol
Structural Identifiers
SMILES[B-](COCC[Si](C)(C)C)(F)(F)F.[K+]
InChIInChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1
InChIKeyDJFAQXNICJQMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate (CAS 1027642-28-9): Procurement and Selection Guide for Organotrifluoroborate Reagents


Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate (CAS 1027642-28-9), also referred to as potassium trifluoro((2-(trimethylsilyl)ethoxy)methyl)borate, belongs to the class of potassium organotrifluoroborate salts. These compounds are characterized by a tetracoordinate boron center bonded to three fluorine atoms and an organic moiety, yielding an anionic species paired with a potassium cation. Unlike their trivalent boronic acid or boronate ester counterparts, organotrifluoroborates are distinguished by their indefinite air and moisture stability, making them exceptionally convenient bench-stable reagents for cross-coupling reactions [1][2]. This specific derivative incorporates a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the oxygen of an ethoxymethyl moiety, rendering it a strategic reagent for selective C(sp3)–C(sp2) bond formation in complex organic synthesis workflows.

Why Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate Cannot Be Substituted with Generic Organoboron Reagents


Substituting potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate with a generic boronic acid, pinacol boronate, or MIDA boronate is not a straightforward equivalence due to fundamental differences in stability, release kinetics, and reactivity profiles. Potassium organotrifluoroborates, as a class, exhibit indefinite bench stability to air and moisture, whereas corresponding boronic acids often degrade via protodeboronation or oxidation, requiring cold storage and inert atmospheres . More critically, the hydrolytic behavior of trifluoroborates under Suzuki–Miyaura conditions is compound-specific, ranging from fast to extremely slow release of the active boronic acid, a characteristic that directly impacts catalytic turnover and side-reaction profiles [1]. For alkyltrifluoroborates such as the SEM-ethoxymethyl derivative, the release kinetics differ from those of aryl or alkenyl variants, meaning that direct substitution with a differently substituted trifluoroborate or an alternative organoboron class will result in unpredictable yields, altered impurity profiles, or complete reaction failure. The quantitative evidence detailed below substantiates why this specific compound warrants distinct consideration in procurement workflows.

Quantitative Differentiation Evidence for Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate


Superior α-Boryl Radical Reactivity of Alkyltrifluoroborates vs. Boronic Esters in Atom-Transfer Radical Addition

In atom-transfer radical addition (ATRA) reactions between alkyl bromides and vinylborons, the α-boryl radical generated from potassium alkyltrifluoroborates exhibits quantifiably higher reactivity in the halogen-atom abstraction step compared to the corresponding radicals derived from alkylboronic acid pinacol esters and alkyl MIDA boronates [1]. This reactivity advantage directly translates to the synthesis of alkylboron products that are inaccessible or produced in inferior yields when alternative organoboron reagents are employed.

ATRA radical chemistry alkylboron synthesis

Class-Wide Air and Moisture Stability of Potassium Trifluoroborates vs. Boronic Acids and Boronates

Potassium organotrifluoroborates are tetracoordinate, monomeric boron species that exhibit indefinite stability to air and moisture under ambient bench-top storage conditions [1][2]. This stands in direct contrast to the corresponding boronic acids, which are susceptible to oxidation and protodeboronation, and many boronate esters, which require storage under inert atmosphere or refrigeration. The stability arises from the saturation of the boron valence shell, which eliminates the vacant p-orbital that renders trivalent organoboranes vulnerable to nucleophilic attack by water or oxygen [3].

stability bench-stable reagents procurement logistics

Continuous-Flow Compatibility: Reduced Reaction Times for Alkyltrifluoroborate Photoredox Couplings vs. Batch

Potassium alkyltrifluoroborates have been validated in nickel/photoredox dual-catalytic continuous-flow processes for C(sp3)–C(sp2) bond formation, achieving significantly reduced reaction times compared to traditional batch-mode operations [1]. The continuous-flow protocol enables broader substrate scope than batch conditions and provides a scalable platform for analog generation with high sp³ fraction products [2].

continuous flow photoredox catalysis C(sp3)–C(sp2) coupling

Slow-Release Hydrolysis Kinetics: Rational Design of Suzuki–Miyaura Coupling via Trifluoroborate Activation

The hydrolysis of potassium organotrifluoroborates to the corresponding boronic acids is a rate-determining step that can be tuned by the nature of the R-group [1]. This 'slow-release' mechanism minimizes the accumulation of free boronic acid during Suzuki–Miyaura coupling, thereby suppressing deleterious side reactions such as oxidative homocoupling and protodeboronation. The SEM-ethoxymethyl derivative, as an alkyltrifluoroborate bearing an electron-withdrawing ether and silyl-protecting group, is expected to exhibit intermediate hydrolysis kinetics, enabling controlled boronic acid release that matches catalytic turnover rates without the reagent decomposition seen with unprotected alkylboronic acids [2].

Suzuki–Miyaura coupling slow release hydrolysis kinetics

Industrial Validation: Continuous-Flow Synthesis of Trifluoroborate Intermediates for Large-Scale Pharmaceutical Manufacturing

Potassium organotrifluoroborates have been validated at industrial scale for pharmaceutical intermediate production. GlaxoSmithKline (GSK) adopted a continuous-flow process for the synthesis of potassium bromomethyltrifluoroborate, a key Suzuki–Miyaura coupling reagent, producing multikilogram quantities of material [1]. The continuous-flow approach was necessitated by the highly exothermic nature of the reaction and the instability of the lithium intermediate in batch mode, demonstrating that the trifluoroborate class is compatible with and even enables modern continuous-manufacturing paradigms that are impractical for many alternative organoboron reagents.

process chemistry continuous manufacturing pharmaceutical intermediates

Evidence-Backed Application Scenarios for Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate


C(sp3)–C(sp2) Bond Formation in Medicinal Chemistry Diversity-Oriented Synthesis

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is ideally suited for photoredox-mediated C(sp3)–C(sp2) cross-coupling with (hetero)aryl bromides, a transformation that directly increases the sp³ fraction (Fsp³) of compound libraries. Elevated Fsp³ correlates with reduced attrition rates in drug development [5]. The continuous-flow compatibility of alkyltrifluoroborates [6] enables high-throughput generation of diverse analog sets, positioning this reagent as a strategic procurement choice for medicinal chemistry groups seeking to expand sp³-rich chemical space.

Radical-Mediated Alkylboron Synthesis via Atom-Transfer Radical Addition

In ATRA reactions between alkyl bromides and vinylborons, potassium alkyltrifluoroborates generate α-boryl radicals with superior reactivity compared to pinacol esters and MIDA boronates [5]. This reactivity differential enables the synthesis of unique alkylboron intermediates that are challenging to access via alternative reagents. Laboratories engaged in radical methodology development or requiring structurally novel alkylboron building blocks should prioritize procurement of alkyltrifluoroborate reagents over conventional boronate esters for these applications.

Controlled-Release Suzuki–Miyaura Coupling of Base-Sensitive Substrates

The slow-release hydrolysis mechanism of potassium organotrifluoroborates [5] minimizes the accumulation of free boronic acid during palladium-catalyzed cross-coupling, suppressing protodeboronation and oxidative homocoupling side reactions. For substrates bearing base-sensitive functional groups or those prone to protodeboronation under standard Suzuki conditions, the controlled release profile of alkyltrifluoroborates provides a tactical advantage. The SEM-ethoxymethyl derivative, with its protected ether moiety, offers orthogonal compatibility with subsequent deprotection strategies in complex molecule synthesis.

Large-Scale Process Development and Continuous-Flow Manufacturing

As demonstrated by GSK's multikilogram production of bromomethyltrifluoroborate via continuous flow [5], potassium organotrifluoroborates are industrially validated intermediates. The bench stability of this reagent class [6] simplifies inventory management and eliminates the cold-chain logistics required for boronic acids. For process chemistry groups scaling up cross-coupling routes or CROs executing multigram-to-kilogram campaigns, procuring alkyltrifluoroborates reduces operational complexity and improves supply chain robustness relative to less stable organoboron alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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